2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to "2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline" focuses on the synthesis and functionalization of heterocyclic compounds, which are pivotal in medicinal chemistry for their diverse biological activities. Studies have demonstrated innovative methods for synthesizing complex heterocycles, including H-pyrazolo[5,1-a]isoquinolines, through multicomponent reactions, highlighting the chemical's utility in creating scaffolds for further pharmaceutical exploration.
Synthesis Techniques : The synthesis of H-pyrazolo[5,1-a]isoquinolines through copper(II)-catalyzed oxidation and silver(I)-catalyzed intramolecular cyclization underscores a method for constructing heterocyclic compounds under mild conditions (Li & Wu, 2011). This approach offers a pathway to generate unexpected heterocycles efficiently.
Radical Cyclization Applications : Another study showcases the use of 2-(2-Bromophenyl)ethyl groups in radical cyclization reactions onto azoles, facilitating the synthesis of complex tri- and tetra-cyclic heterocycles (Allin et al., 2005). This exemplifies the compound's role in crafting intricate molecular architectures.
Biological Activity Potential : Investigations into the biological activities of synthesized compounds reveal promising results. For instance, some H-pyrazolo[5,1-a]isoquinolines display activities as inhibitors for various phosphatases, indicative of their potential in drug discovery (Chen & Wu, 2010). Such findings highlight the therapeutic prospects of these compounds.
Properties
IUPAC Name |
2-(2-bromophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-22-11-15(10-21-22)17-13-23(12-14-6-2-3-7-16(14)17)26(24,25)19-9-5-4-8-18(19)20/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSBFQRVPSQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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